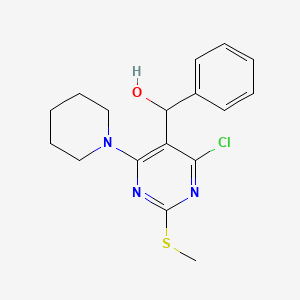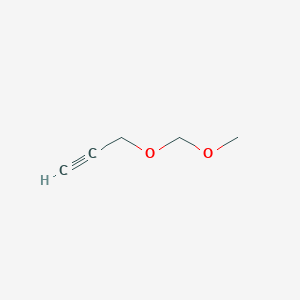
1-Propyne,3-(methoxymethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyne,3-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for 1-Propyne,3-(methoxymethoxy)- are not well-documented, the general principles of organic synthesis and scale-up can be applied. This involves optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyne,3-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), methoxymethyl chloride (CH3OCH2Cl)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Propyne,3-(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Propyne,3-(methoxymethoxy)- involves its interaction with various molecular targets. The triple bond in the propyne group is highly reactive, allowing it to participate in addition reactions. The methoxymethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds. These reactions are facilitated by the compound’s electronic structure, which makes it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Propargyl alcohol (C3H4O): Similar structure but lacks the methoxymethoxy group.
Methoxymethyl chloride (CH3OCH2Cl): Contains the methoxymethyl group but lacks the propyne group.
Propargyl methoxymethyl ether (C5H8O2): Similar structure with slight variations in functional groups.
Uniqueness: 1-Propyne,3-(methoxymethoxy)- is unique due to the combination of the propyne and methoxymethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions .
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
3-(methoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C5H8O2/c1-3-4-7-5-6-2/h1H,4-5H2,2H3 |
Clave InChI |
HWLHJDIDFDIRDN-UHFFFAOYSA-N |
SMILES canónico |
COCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


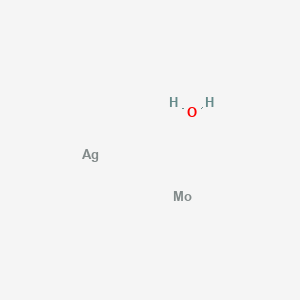
![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
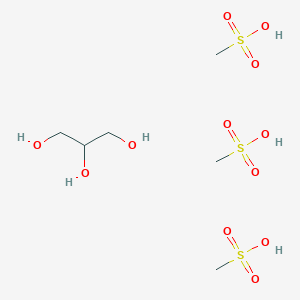
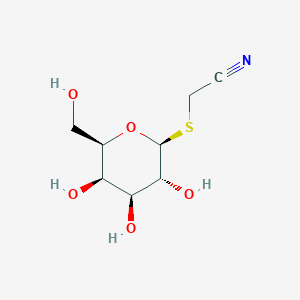
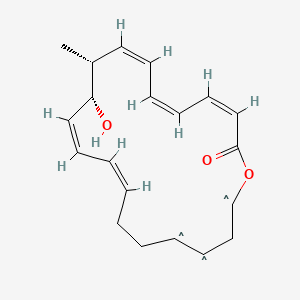
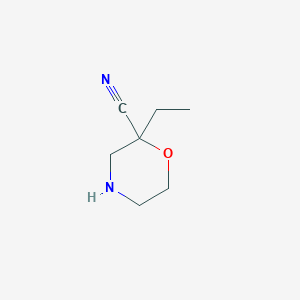
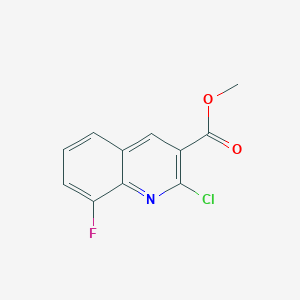
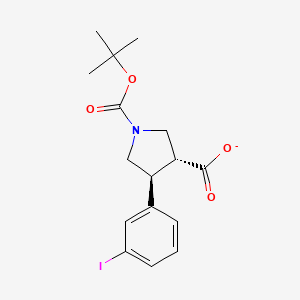
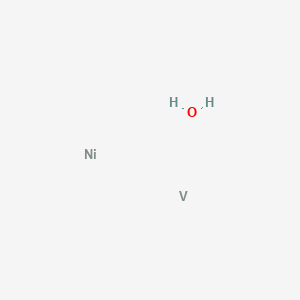
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)
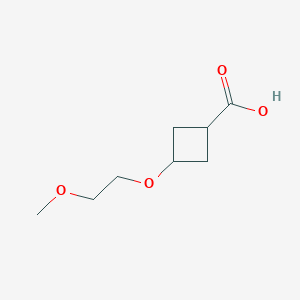
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
